cis-3-(Trifluoromethoxy)cyclobutanamine
Description
Contextual Significance of Cyclobutane (B1203170) Scaffolds in Modern Chemical Synthesis
Cyclobutane rings are a prominent and increasingly utilized structural motif in modern drug discovery and chemical synthesis. nih.gov Their significance stems from several key characteristics. The four-membered ring is conformationally restricted and provides a rigid scaffold for the precise spatial orientation of substituents. nih.gov This rigidity makes cyclobutanes attractive as bioisosteres, where they can replace more flexible alkyl chains or other cyclic systems to improve binding affinity to biological targets. bioorganica.com.ua
In medicinal chemistry, 1,3-disubstituted cyclobutanes are often explored as constrained mimics of alkyl chains or as substitutes for phenyl rings to create novel, three-dimensional chemical space. bioorganica.com.uaacs.org The incorporation of a cyclobutane core can lead to improvements in a molecule's metabolic stability, reduce planarity, and help fill hydrophobic pockets in protein targets. nih.gov Several successful drug candidates and approved drugs, such as the JAK1-inhibitor Abrocitinib and the IDH1-inhibitor Ivosidenib, feature a 1,3-disubstituted cyclobutane moiety, underscoring the scaffold's value in pharmaceutical development. bioorganica.com.ua The synthesis of diverse building blocks containing this ring system is therefore an important objective in contemporary organic chemistry. bioorganica.com.uaacs.org
Structural Uniqueness and Stereochemical Considerations of cis-3-(Trifluoromethoxy)cyclobutanamine
The structure of this compound is defined by a combination of its core scaffold, the specific substituents, and their relative orientation. The cyclobutane ring is not planar but exists in a puckered conformation. researchgate.net This puckering is a crucial feature, as it influences the spatial relationship between the substituents.
The two functional groups confer distinct properties to the molecule. The primary amine is a basic functional group capable of forming salts and participating in hydrogen bonding. The trifluoromethoxy group is a powerful electron-withdrawing group and is highly lipophilic. mdpi.com The -OCF₃ group is noted for its metabolic stability and its ability to modulate the properties of drug candidates, often enhancing membrane permeability and bioavailability. mdpi.com The combination of the rigid cyclobutane scaffold with these two functional groups in a specific cis-stereochemical arrangement results in a unique building block with a defined three-dimensional structure.
Table 1: Chemical Properties of this compound (Note: Data is based on the hydrochloride salt of the related compound 3-(Trifluoromethoxy)cyclobutan-1-amine, as specific experimental data for the cis-isomer is not widely available in peer-reviewed literature. The CAS number confirms its existence as a commercially available building block.)
| Property | Value | Source |
| CAS Number | 2408972-17-6 | bldpharm.com |
| Molecular Formula | C₅H₈F₃NO | Calculated |
| Molecular Weight | 169.12 g/mol | Calculated |
Overview of Current Research Trajectories and Academic Relevance of the Compound
The academic and industrial relevance of this compound lies in its role as a specialized building block for the synthesis of more complex molecules, particularly in the field of drug discovery. nih.govbioorganica.com.ua While direct research on this specific compound is limited, the trajectory of research on related fluorinated cyclobutanes provides a clear context for its importance.
Current research focuses on the development of synthetic methods to access novel, functionally diverse cyclobutane derivatives on a multigram scale for medicinal chemistry programs. bioorganica.com.uanih.govresearchgate.net The synthesis of molecules like this compound is part of a broader effort to create libraries of 3D-shaped fragments that can be used to optimize lead compounds. bioorganica.com.ua For instance, recent synthetic advances include the strain-release trifluoromethoxylation of bicyclobutanes, providing a pathway to OCF₃-substituted cyclobutane cores. rsc.org
The academic relevance is driven by the hypothesis that incorporating this scaffold can improve a drug candidate's profile. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the cis-cyclobutane-amine framework provides a rigid, defined geometry for interaction with protein targets. nih.govmdpi.com Therefore, research trajectories involve using this building block in the synthesis of new chemical entities for various therapeutic targets, leveraging the unique combination of conformational restriction and potent electronic effects offered by this highly functionalized scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethoxy)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-3(9)2-4/h3-4H,1-2,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXKEGSFCNDVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cis 3 Trifluoromethoxy Cyclobutanamine
Retrosynthetic Strategies for cis-3-(Trifluoromethoxy)cyclobutanamine
A retrosynthetic analysis of this compound suggests that the primary disconnection would be at the carbon-nitrogen bond of the amine, leading back to a corresponding cyclobutane (B1203170) precursor with a suitable leaving group or a functional group that can be converted to an amine, such as an azide (B81097) or a protected hydroxyl group. The stereochemistry of this precursor is crucial.
Another key disconnection involves the formation of the trifluoromethoxy group. This could be envisioned as occurring from a cyclobutanol (B46151) precursor. Therefore, a central intermediate in the retrosynthesis is a cis-3-hydroxycyclobutane derivative, which allows for the introduction of both the trifluoromethoxy and the amino functionalities with the desired stereochemical control.
The cyclobutane ring itself can be disconnected through a [2+2] cycloaddition reaction, a powerful method for the formation of four-membered rings. This leads back to simpler alkene precursors.
Synthesis of the Cyclobutane Core Precursors
The construction of the cyclobutane ring is a foundational aspect of the synthesis of this compound.
The [2+2] cycloaddition of alkenes is a widely utilized method for synthesizing cyclobutane rings. Photochemical [2+2] cycloadditions, in particular, are a common strategy. The reaction of an alkene with a ketene (B1206846) or a ketene equivalent can also be employed to form a cyclobutanone (B123998), which is a versatile intermediate for further functionalization. For instance, the cycloaddition of allenes with alkenes can lead to the formation of cyclobutane-containing frameworks.
Visible-light-mediated organophotocatalytic [2+2] cycloaddition reactions have emerged as a powerful tool, allowing for the construction of cyclobutane motifs under milder conditions. This approach has been successfully applied to electron-deficient styrenes, demonstrating its potential for creating substituted cyclobutanes. nih.gov The intramolecular version of this reaction can be used to create fused bicyclic systems. nih.gov
Achieving the desired cis-1,3-disubstituted pattern on the cyclobutane ring is a significant stereochemical challenge. Several strategies have been developed to control the stereochemistry of substituents on a cyclobutane ring.
One approach involves the diastereoselective reduction of a cyclobutylidene derivative. For example, the reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) has been shown to produce a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold with high diastereoselectivity. acs.org Another method is the stereoselective reduction of a 3-substituted cyclobutanone. The use of bulky reducing agents, such as L-Selectride®, often favors the formation of the trans-cyclobutanol, while less hindered reducing agents like sodium borohydride can lead to the cis-isomer, depending on the steric and electronic nature of the substituent at the 1-position.
The stereochemistry can also be controlled through the choice of synthetic route. For instance, the addition of 3-aminocyclobutanol (B581946) to 1,4-dinitroimidazole has been used to generate cis-1,3-disubstituted cyclobutyl kinase inhibitors. acs.org In some cases, separation of cis and trans isomers can be achieved through chromatography or crystallization. acs.org
Introduction of the Trifluoromethoxy Group
The introduction of the trifluoromethoxy (-OCF3) group is a critical step in the synthesis of the target molecule.
The direct trifluoromethoxylation of aliphatic alcohols, such as a cyclobutanol precursor, is a challenging transformation. However, reagents and methods have been developed for the introduction of the -OCF3 group. Electrophilic trifluoromethoxylating reagents, such as those based on hypervalent iodine, have been developed, although their application is more common for aromatic substrates. mdpi.com
A plausible approach for the trifluoromethoxylation of a cyclobutanol would involve its conversion to a suitable leaving group, followed by nucleophilic substitution with a trifluoromethoxide source. Alternatively, the reaction of a cyclobutanol with a reagent that can directly deliver the -OCF3 group could be explored. While direct methods for trifluoromethoxylation of aliphatic alcohols are still an area of active research, analogous reactions for trifluoromethylation can provide some insights. For example, the use of sulfur tetrafluoride to convert carboxylic acids to trifluoromethyl groups is a known transformation. nih.gov
When introducing the trifluoromethoxy group onto a pre-existing cyclobutane ring, both regioselectivity and stereoselectivity must be considered, especially if the ring has other substituents. In the context of synthesizing this compound from a cis-3-aminocyclobutanol precursor, the regioselectivity is pre-determined by the position of the hydroxyl group.
The stereoselectivity of the trifluoromethoxylation reaction is paramount. If the reaction proceeds through an SN2-type mechanism, an inversion of stereochemistry at the carbon bearing the hydroxyl group would be expected. Therefore, to obtain the cis product, one would need to start with a trans-3-aminocyclobutanol. Conversely, if the reaction proceeds with retention of configuration, a cis-3-aminocyclobutanol would be the required starting material. The specific reaction conditions and the nature of the trifluoromethoxylating agent would dictate the stereochemical outcome.
Stereoselective Formation of the Amine Functionality
The establishment of the amine group with the correct cis-stereochemistry relative to the trifluoromethoxy substituent is the most critical aspect of the synthesis. The primary methods to achieve this rely on either directing an addition to a planar precursor or using a reaction mechanism that inherently retains or inverts a pre-existing stereocenter.
Reductive Amination Strategies
Reductive amination is a highly effective method for forming amines from carbonyl compounds. In the context of synthesizing this compound, this strategy commences with the precursor 3-(trifluoromethoxy)cyclobutanone. The reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine (or enamine), which is then reduced in situ to the desired amine.
The stereochemical outcome of the reduction is dependent on the reducing agent employed and the steric environment of the imine intermediate. The trifluoromethoxy group can sterically hinder one face of the cyclobutane ring, directing the hydride attack from the less hindered face to potentially favor the formation of the cis isomer.
Key steps involve:
Reaction of 3-(trifluoromethoxy)cyclobutanone with ammonia or an ammonia equivalent (e.g., ammonium (B1175870) acetate).
In-situ reduction of the resulting iminium ion intermediate.
A variety of reducing agents can be used, each with different selectivity profiles. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly mild and selective reagents often used for this transformation, capable of reducing the protonated imine faster than the starting ketone. biosynth.comsynthonix.com Catalytic hydrogenation is another alternative. nih.gov
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Potential Challenges |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Mild; selective for iminium ions over ketones. biosynth.com | Toxicity of cyanide byproducts. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild, non-toxic, highly efficient, often faster than NaBH₃CN. synthonix.com | Moisture sensitive. |
| Catalytic Hydrogenation (H₂/Pd, Pt) | H₂ gas, Palladium or Platinum catalyst | Clean, high yield, avoids toxic metal hydrides. | May reduce other functional groups; catalyst can be expensive. |
Curtius Rearrangement and Hofmann Rearrangement Pathways
Rearrangement reactions provide an excellent method for converting carboxylic acids or their derivatives into primary amines with high stereochemical fidelity. Both the Curtius and Hofmann rearrangements proceed with retention of configuration at the migrating carbon, ensuring that a cis-substituted precursor yields a cis-amine product. lookchem.comnih.gov
Curtius Rearrangement: This pathway begins with cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid. The synthesis of a closely related precursor, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, has been successfully demonstrated. researchgate.net The carboxylic acid is first converted into an acyl azide, typically using diphenylphosphoryl azide (DPPA) or by treating an activated acid derivative (like an acid chloride) with sodium azide. researchgate.net Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate intermediate. This isocyanate is then hydrolyzed, usually under acidic or basic conditions, to yield the target primary amine, this compound. bioorganica.com.ua
Hofmann Rearrangement: The Hofmann rearrangement utilizes cis-3-(Trifluoromethoxy)cyclobutanecarboxamide as the starting material. The amide is treated with a solution of bromine in sodium hydroxide, or with milder, more modern reagents like [I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA). This process also generates an isocyanate intermediate through a mechanism that retains the stereochemistry of the cyclobutane ring. Subsequent hydrolysis of the isocyanate affords the final cis-amine.
Derivatization from Key Stereodefined Intermediates
An alternative and powerful strategy for ensuring the correct cis stereochemistry involves starting with a stereodefined alcohol and converting it to the amine through reactions that control the stereochemical outcome. This route often relies on a nucleophilic substitution reaction that proceeds with inversion of configuration (Sₙ2).
The key steps in this pathway are:
Synthesis of a trans-Alcohol: The synthesis begins with the stereoselective reduction of 3-(trifluoromethoxy)cyclobutanone to produce the corresponding trans-3-(trifluoromethoxy)cyclobutanol. This can often be achieved with high selectivity using bulky reducing agents that attack from the less-hindered face of the ketone.
Activation of the Hydroxyl Group: The hydroxyl group of the trans-alcohol is converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270).
Nucleophilic Substitution with Azide: The activated alcohol is then treated with an azide source, such as sodium azide (NaN₃). This reaction proceeds via an Sₙ2 mechanism, where the azide ion attacks the carbon bearing the leaving group from the opposite side, resulting in a complete inversion of stereochemistry. This converts the trans-intermediate into a cis-3-(trifluoromethoxy)cyclobutyl azide.
Reduction of the Azide: Finally, the cis-azide is reduced to the target cis-amine. This reduction is typically accomplished with high yield using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/Pd). nih.gov
Table 2: Key Transformations in the Derivatization Pathway
| Step | Reaction | Key Reagents | Stereochemical Outcome |
|---|---|---|---|
| 1 | Alcohol Formation | Bulky reducing agent (e.g., L-Selectride) | Formation of trans-alcohol |
| 2 | Hydroxyl Activation | Tosyl chloride (TsCl) or Mesyl chloride (MsCl), Pyridine | Conversion to trans-tosylate/mesylate |
| 3 | Azide Displacement | Sodium Azide (NaN₃) | Inversion to cis-azide (Sₙ2) |
| 4 | Azide Reduction | LiAlH₄ or H₂/Pd | Formation of cis-amine |
Comparative Analysis of Synthetic Routes to this compound
Each synthetic methodology offers a unique set of advantages and disadvantages. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions.
| Synthetic Route | Starting Material | Key Advantages | Key Disadvantages | Stereocontrol |
| Reductive Amination | 3-(Trifluoromethoxy)cyclobutanone | Potentially the most direct route (one-pot). | Stereoselectivity can be moderate and highly dependent on the reducing agent and substrate. synthonix.com | Relies on facial selectivity of hydride attack. |
| Curtius/Hofmann Rearrangement | cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid / -carboxamide | Excellent and reliable stereocontrol (retention of configuration). lookchem.comnih.gov | Requires synthesis of a specific cis-acid or cis-amide precursor, adding steps. researchgate.net | Excellent; determined by the stereochemistry of the precursor. |
| Derivatization from Intermediate | 3-(Trifluoromethoxy)cyclobutanone | Excellent and predictable stereocontrol via Sₙ2 inversion. | Multi-step process increases overall synthesis length. | Excellent; controlled by a stereospecific Sₙ2 reaction. |
Reaction Chemistry and Transformations of Cis 3 Trifluoromethoxy Cyclobutanamine
Reactivity of the Primary Amine Moiety
The primary amine group is a versatile functional handle, capable of a wide array of chemical transformations. However, its reactivity in cis-3-(Trifluoromethoxy)cyclobutanamine is significantly modulated by the electronic influence of the cis-trifluoromethoxy substituent. The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, primarily through a strong inductive effect. mdpi.comacs.orgkhanacademy.org This effect is transmitted through the cyclobutane (B1203170) ring, reducing the electron density on the nitrogen atom of the amine. Consequently, the nucleophilicity and basicity of the amine are expected to be lower compared to a non-fluorinated analogue like cyclobutylamine. libretexts.orgchemistryguru.com.sg This attenuated reactivity is a critical consideration for all subsequent transformations.
Nucleophilic Acyl Substitution and Alkylation Reactions
Primary amines are common nucleophiles in acyl substitution reactions with electrophiles such as acid chlorides, anhydrides, and esters to form amides. ncert.nic.inyoutube.com The reaction of this compound with an acyl halide, for instance, is anticipated to proceed to the corresponding N-acyl derivative.
Reaction Scheme: General Nucleophilic Acyl Substitution
Due to the reduced nucleophilicity of the amine, these reactions may require more forcing conditions (e.g., elevated temperatures or prolonged reaction times) or the use of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated HCl and drive the reaction to completion. ncert.nic.inyoutube.com
Similarly, N-alkylation with alkyl halides is a standard transformation for primary amines. libretexts.org The reaction of this compound with an alkyl halide would yield the corresponding secondary or tertiary amine. However, the decreased nucleophilicity and potential for steric hindrance from the cyclobutyl ring could make over-alkylation to the quaternary ammonium (B1175870) salt less probable compared to less substituted amines. libretexts.org
Condensation and Imine Formation
The condensation of primary amines with aldehydes and ketones to form imines (Schiff bases) is a fundamental reaction in organic synthesis. openochem.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate. libretexts.orglibretexts.org
Reaction Scheme: Imine Formation
For this compound, the formation of imines is expected to be feasible. However, the reaction's equilibrium may be affected by the amine's reduced basicity. Careful control of pH is crucial, as too low a pH would protonate the amine, rendering it non-nucleophilic, while too high a pH would not be sufficient to promote the dehydration of the carbinolamine intermediate. libretexts.org
Functionalization for Ligand Synthesis
Fluorinated motifs are increasingly incorporated into the structure of ligands for metal catalysts and biologically active molecules to modulate their electronic properties, stability, and binding affinities. researchgate.netnih.gov The this compound scaffold is a prime candidate for such applications. The primary amine can be readily converted into a variety of functional groups suitable for coordination chemistry. For instance, acylation with a picolinoyl chloride could introduce a pyridine moiety, creating a bidentate N,N-ligand. The strong electron-withdrawing nature of the trifluoromethoxy group would influence the electronic properties of the resulting metal complex.
Stability and Reactivity of the Cyclobutane Ring
The cyclobutane ring is characterized by significant ring strain, a consequence of its non-ideal C-C-C bond angles (approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons). libretexts.orglibretexts.orgyoutube.com This inherent strain influences its stability and susceptibility to certain types of reactions, particularly ring-opening transformations.
Ring-Opening Reactions and Mechanistic Considerations
While more stable than cyclopropanes, cyclobutanes can undergo ring-opening reactions under certain conditions, such as catalytic hydrogenation at elevated temperatures and pressures or via electrocyclic reactions for unsaturated systems. youtube.com For a saturated carbocycle like that in this compound, thermal or photochemical ring-opening is not a typical reaction pathway. However, the presence of substituents can influence the ring's stability. While no specific ring-opening reactions for this compound are documented, related fluorinated cyclobutanes are generally considered chemically inert under physiological conditions. researchgate.net The strong C-F and C-O bonds of the trifluoromethoxy group are expected to be stable. Ring-opening would likely require harsh conditions, such as those involving radical intermediates or transition metal catalysis, which could potentially cleave the C-C bonds of the strained ring.
Reactions at the Cyclobutane Carbons Excluding Ring Cleavage
Reactions involving the C-H bonds of the cyclobutane ring itself are generally difficult due to their low reactivity. Functionalization typically occurs through adjacent activating groups. In the case of this compound, the primary amine is the most reactive site. Any reaction at the cyclobutane carbons would likely require prior functionalization. For example, if the amine were converted to a different functional group that could direct metallation, subsequent reaction with an electrophile could be envisioned. However, without such activation, direct reaction at the cyclobutane carbons is not anticipated under standard organic synthesis conditions. The stability of the cyclobutane ring is a key feature, making it a reliable scaffold for building more complex molecules. researchgate.netnih.gov
Interactive Data Table: Comparison of Physicochemical Properties of Related Amines
The following table presents calculated or experimentally derived data for analogous compounds to infer the properties of this compound. Direct experimental values for the target compound are not available in the cited literature.
| Compound Name | Molecular Formula | Predicted pKa | Predicted LogP | Reference/Basis |
| Cyclobutylamine | C₄H₉N | ~10.4 | ~0.8 | General Amine Basicity |
| Aniline | C₆H₇N | 4.6 | 0.9 | libretexts.org |
| cis-3-(Trifluoromethyl)cyclobutanamine | C₅H₈F₃N | Lower than Cyclobutylamine | Higher than Cyclobutylamine | Inferred from properties of -CF₃ group |
| This compound | C₅H₈F₃NO | Lower than Cyclobutylamine | Higher than Cyclobutylamine | Inferred from properties of -OCF₃ group mdpi.comkhanacademy.org |
Chemical Behavior of the Trifluoromethoxy Group
The trifluoromethoxy (OCF3) group is a unique substituent in organic chemistry, known for its profound electronic effects and high stability. mdpi.commdpi.com Its influence on the reactivity of the this compound scaffold is significant.
Stability to Various Reaction Conditions
The trifluoromethoxy group is renowned for its exceptional chemical and thermal stability. mdpi.comresearchgate.net This robustness is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the three fluorine atoms, which inductively strengthens the carbon-oxygen bond. mdpi.com On an aliphatic scaffold like cyclobutane, the OCF3 group is expected to be highly resistant to a wide range of reaction conditions.
General stability of the trifluoromethoxy group is observed under conditions that would typically cleave a methoxy (B1213986) ether, such as strong acids and bases, as well as many oxidizing and reducing agents. mdpi.commdpi.com This high degree of stability makes the OCF3 group a valuable substituent in medicinal chemistry, as it can withstand various synthetic transformations and is resistant to metabolic degradation. mdpi.comnih.gov For instance, the trifluoromethoxy group offers metabolic advantages over a simple methoxy group due to its increased chemical stability and greater steric hindrance, which makes it less susceptible to enzymatic oxidation by enzymes like cytochrome P450. mdpi.com
While specific studies on the stability of this compound are not extensively documented in the reviewed literature, the general inertness of the aliphatic trifluoromethoxy group allows for predictable stability in many synthetic contexts.
Table 1: Predicted Stability of the Trifluoromethoxy Group in this compound under Various Reaction Conditions
| Reaction Condition | Predicted Stability of OCF3 Group | Rationale |
| Strong Acids (e.g., HCl, H2SO4) | High | The C-O bond is strengthened by the inductive effect of the CF3 group, making it resistant to protonation and subsequent cleavage. mdpi.com |
| Strong Bases (e.g., NaOH, LDA) | High | The OCF3 group is not susceptible to nucleophilic attack or elimination reactions under standard basic conditions. mdpi.com |
| Oxidizing Agents (e.g., KMnO4, CrO3) | High | The electron-deficient nature of the carbon atom in the OCF3 group makes it resistant to oxidation. mdpi.com |
| Reducing Agents (e.g., LiAlH4, H2/Pd) | High | The C-O and C-F bonds of the trifluoromethoxy group are not typically susceptible to reduction by common hydride reagents or catalytic hydrogenation. mdpi.com |
| Organometallic Reagents (e.g., Grignard, Organolithium) | High | The OCF3 group is generally unreactive towards these nucleophilic reagents. mdpi.com |
This table is based on the generally observed high stability of the trifluoromethoxy group. Specific experimental data for this compound is limited.
Transformations Involving the OCF3 Group
Direct chemical transformations of the trifluoromethoxy group are rare due to its high stability. researchgate.net Most synthetic strategies focus on introducing the OCF3 group rather than modifying it. researchgate.netrsc.org However, under specific and often harsh conditions, or with specialized reagents, transformations can be induced.
While no literature was found detailing transformations of the OCF3 group on the this compound scaffold specifically, it is conceivable that forcing conditions, such as those involving potent Lewis acids or radical initiators, could potentially lead to its cleavage or rearrangement. For instance, some methods for the synthesis of trifluoromethoxyarenes involve the migration of an OCF3 group. researchgate.net It is important to note that such reactions are not common for aliphatic trifluoromethoxy compounds and would likely require significant optimization.
Stereospecific and Stereoselective Reactions Involving the this compound Scaffold
The cis relationship between the amine and trifluoromethoxy groups on the cyclobutane ring provides a defined stereochemical platform for further synthetic modifications. Stereospecific and stereoselective reactions are crucial for the synthesis of complex molecules with controlled three-dimensional structures.
For example, reactions involving the amine functionality, such as acylation, alkylation, or participation in cyclization reactions, would be expected to proceed with retention of the cis stereochemistry of the cyclobutane ring. The steric bulk of the trifluoromethoxy group would likely direct incoming electrophiles to the less hindered face of the molecule, away from the OCF3 group, thus influencing the stereochemical outcome at a new stereocenter.
Several synthetic routes have been developed for stereoselective synthesis of cis-1,3-disubstituted cyclobutyl derivatives, which can serve as a model for the potential reactivity of this compound. For instance, the cis-selective reductive amination of a cyclobutanone (B123998) is a key step in the synthesis of certain kinase inhibitors, establishing the desired 1,3-stereochemistry. researchgate.netnih.gov Similarly, 1,4-addition reactions to in-situ generated cyclobutenone have been employed for the stereoselective synthesis of cis-1,3-disubstituted cyclobutanes. nih.gov
Table 2: Potential Stereoselective Reactions on the this compound Scaffold
| Reaction Type | Potential Outcome | Stereochemical Influence |
| N-Acylation | Formation of a cis-3-(trifluoromethoxy)cyclobutyl amide | The reaction occurs at the nitrogen atom, preserving the ring's stereochemistry. |
| N-Alkylation | Formation of a secondary or tertiary cis-amine | The stereochemistry of the cyclobutane ring is maintained. |
| Reaction with a Chiral Electrophile | Diastereoselective formation of a new stereocenter | The existing chirality of the scaffold and the steric hindrance of the OCF3 group can direct the approach of the electrophile. |
| Participation in Cyclization Reactions | Formation of a bicyclic system with defined stereochemistry | The cis geometry of the starting material will dictate the stereochemical outcome of the cyclization. |
This table presents potential reactions and outcomes based on established principles of stereoselective synthesis on analogous cyclobutane systems, as direct experimental data for this compound is limited.
Computational and Theoretical Investigations of Cis 3 Trifluoromethoxy Cyclobutanamine
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons within a molecule dictates its reactivity, stability, and physical properties. Computational methods provide deep insights into this electronic landscape.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For cis-3-(Trifluoromethoxy)cyclobutanamine, DFT calculations would be instrumental in identifying the most stable three-dimensional arrangements (conformations) of the molecule. These calculations would likely explore the interplay between the puckered cyclobutane (B1203170) ring and the orientation of the amino and trifluoromethoxy substituents. The cis configuration imposes significant steric and electronic constraints, and DFT can quantify the energetic consequences of these interactions. A typical study would optimize the geometry to find energy minima on the potential energy surface, revealing the preferred conformations.
Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|---|
| Equatorial-Equatorial | B3LYP/6-311+G(d,p) | 0.00 | C1-C2-C3-N: 175.2 |
| Axial-Axial | B3LYP/6-311+G(d,p) | 3.5 | C1-C2-C3-N: 85.1 |
| Equatorial-Axial | B3LYP/6-311+G(d,p) | 2.1 | C1-C2-C3-O: 92.4 |
Note: Data is illustrative and based on typical values for substituted cyclobutanes.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide benchmark data for the geometry and electronic properties of this compound. These calculations would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, they can be used to determine electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential, which highlights regions of positive and negative charge.
Table 2: Predicted Geometric and Electronic Properties from Ab Initio Calculations
| Property | Value | Method/Basis Set |
|---|---|---|
| C-N Bond Length | 1.46 Å | MP2/aug-cc-pVTZ |
| C-O Bond Length | 1.38 Å | MP2/aug-cc-pVTZ |
| HOMO Energy | -9.5 eV | MP2/aug-cc-pVTZ |
| LUMO Energy | 1.2 eV | MP2/aug-cc-pVTZ |
Note: This data is hypothetical and serves as an example of typical output from ab initio calculations.
Conformational Analysis of the Cyclobutane Ring and Substituents
The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering is characterized by a "puckering amplitude" and a "phase angle." The ring can invert between two equivalent puckered conformations, and the energy required for this inversion is known as the inversion barrier. For a cis-1,3-disubstituted cyclobutane, the substituents can be in either a diequatorial or a diaxial position relative to the puckered ring. Computational studies would quantify the energy difference between these states and the height of the energy barrier separating them, which corresponds to a planar transition state.
Table 3: Calculated Puckering Parameters and Inversion Barriers
| Parameter | Value | Method |
|---|---|---|
| Puckering Amplitude | 0.25 Å | DFT/B3LYP |
| Inversion Barrier | 1.5 kcal/mol | CCSD(T) |
Note: Values are representative for substituted cyclobutanes.
The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing group with a distinct conformational profile. A torsional analysis would involve systematically rotating the C-O bond and calculating the energy at each step. This would reveal the rotational energy profile, identifying the most stable (lowest energy) and least stable (highest energy) orientations of the -OCF₃ group relative to the cyclobutane ring. The rotational barrier is influenced by steric hindrance from the adjacent cyclobutane protons and electronic interactions, such as hyperconjugation.
Table 4: Torsional Energy Profile for the C-O Bond Rotation
| Torsional Angle (C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|
| 0° (syn-periplanar) | 2.8 |
| 60° (syn-clinal) | 1.5 |
| 120° (anti-clinal) | 3.2 |
Note: This table illustrates a hypothetical energy profile for the rotation of a trifluoromethoxy group.
Reaction Mechanism Elucidation
Computational chemistry is invaluable for mapping out the pathways of chemical reactions. For this compound, theoretical studies could elucidate the mechanisms of reactions involving either the amine or the trifluoromethoxy group. For example, the nucleophilic substitution at the carbon bearing the trifluoromethoxy group or the acylation of the amine could be modeled. These studies would involve locating the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the activation energies, one can predict the feasibility and rate of a proposed reaction mechanism. The influence of the stereochemistry and electronic nature of the substituents on the reaction pathway would be a key focus of such an investigation.
Transition State Characterization for Reactions Involving this compound
The transition state (TS) is a critical, high-energy configuration along a reaction coordinate that separates reactants from products. Its structure and energy determine the kinetic feasibility of a chemical transformation. For reactions involving this compound, such as its formation or subsequent derivatization, computational methods like Density Functional Theory (DFT) are employed to locate and characterize these fleeting structures. github.ionih.gov
The process begins with the optimization of the reactant and product geometries. Following this, a search for the transition state is initiated. Methods such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, particularly the QST2 and QST3 variants, are commonly used. github.io QST2 requires the optimized structures of the reactant and product, while QST3 also incorporates a user-provided guess of the transition state structure, which can be advantageous for complex reactions. github.io
Once a potential transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads to the product. researchgate.net The energy of this transition state, relative to the reactants, gives the activation energy (ΔG‡) of the reaction.
Due to the absence of specific published data for reactions involving this compound, the following table provides illustrative data for a hypothetical nucleophilic substitution reaction on a related cyclobutane system, as would be determined by DFT calculations.
Table 1: Illustrative Calculated Transition State Properties for a Hypothetical S~N~2 Reaction of a Cyclobutane Derivative Calculations performed at the B3LYP/6-31G(d) level of theory.
| Parameter | Value | Unit |
| Activation Energy (ΔG‡) | 25.8 | kcal/mol |
| Imaginary Frequency | -350.4 | cm⁻¹ |
| Key Bond Distance (Incoming Nu) | 2.15 | Å |
| Key Bond Distance (Leaving Group) | 2.30 | Å |
Energetic Profiles of Synthetic Pathways
A comprehensive understanding of a synthetic pathway involves mapping the energies of all intermediates and transition states from reactants to the final product. This energetic profile, or reaction coordinate diagram, reveals the rate-determining step of the synthesis and can guide the optimization of reaction conditions.
For a multi-step synthesis of this compound, each step would be computationally modeled. This involves identifying all intermediates and the transition states that connect them. The Gibbs free energy (G) of each species is calculated, and the differences in these energies provide the thermodynamic and kinetic landscape of the entire synthetic route.
For instance, a plausible synthetic route might involve the [2+2] cycloaddition to form the cyclobutane ring, followed by functional group interconversions to install the amine and trifluoromethoxy groups. Each of these steps would have a unique energetic profile. Computational studies on the synthesis of other substituted cyclobutanes have shown that the initial ring-forming step is often the most energetically demanding.
The following table illustrates a hypothetical energetic profile for a two-step synthesis of a substituted cyclobutane, providing an example of the kind of data generated through these computational studies.
Table 2: Illustrative Energetic Profile for a Hypothetical Two-Step Synthesis Relative Gibbs Free Energies (ΔG) calculated at a common level of theory.
| Species | ΔG (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +30.2 |
| Intermediate | +5.7 |
| Transition State 2 | +15.4 |
| Product | -10.1 |
Prediction of Spectroscopic Parameters for Structural Confirmation
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to confirm the structure of a newly synthesized compound. For this compound, predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is crucial for its unambiguous identification.
Computational NMR Chemical Shift Predictions
NMR spectroscopy is one of the most powerful techniques for elucidating molecular structure. Computational methods, particularly DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of a molecule with a high degree of accuracy. epa.govnih.govresearchgate.netrsc.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method. iu.edu.sa These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a suitable fluorinated standard for ¹⁹F. rsc.org
For this compound, the predicted chemical shifts would be highly sensitive to the cis stereochemistry and the presence of the electron-withdrawing trifluoromethoxy group. The ¹⁹F NMR spectrum is particularly informative, as the chemical shift of the -OCF₃ group is a sensitive probe of the local electronic environment. nih.govresearchgate.net
Given the lack of experimental data for this specific molecule, the following table presents hypothetical ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, based on DFT calculations and known substituent effects.
Table 3: Hypothetical Predicted NMR Chemical Shifts (δ) for cis-3-(Trifluoromethoxy)cyclobutanamine Predicted using DFT (B3LYP/6-311+G(d,p)) with a suitable solvent model.
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (CH-NH₂) | ~ 3.5 - 4.0 |
| ¹H (CH-OCF₃) | ~ 4.5 - 5.0 |
| ¹H (CH₂) | ~ 2.0 - 2.8 |
| ¹³C (C-NH₂) | ~ 50 - 55 |
| ¹³C (C-OCF₃) | ~ 75 - 80 |
| ¹³C (CH₂) | ~ 30 - 35 |
| ¹³C (in -OCF₃) | ~ 120 (q, ¹J |
| ¹⁹F (-OCF₃) | ~ -55 to -65 |
Vibrational Frequency Analysis for IR Spectroscopy
After geometry optimization, a frequency calculation is performed to determine the vibrational modes and their corresponding frequencies and intensities. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov
For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the N-H stretching of the amine group, C-O and C-F stretching of the trifluoromethoxy group, and various C-H and C-C stretching and bending modes of the cyclobutane ring.
The following table provides an illustrative list of key predicted vibrational frequencies for this compound.
Table 4: Illustrative Predicted Vibrational Frequencies for cis-3-(Trifluoromethoxy)cyclobutanamine Calculated at the DFT/B3LYP/6-31G(d) level of theory (scaled).
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3300 - 3400 | Medium |
| C-H Stretch | 2850 - 3000 | Medium |
| C-F Stretch | 1100 - 1300 | Strong |
| C-O Stretch | 1000 - 1100 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| CH₂ Scissor | 1450 - 1470 | Medium |
| Cyclobutane Ring Modes | 800 - 1000 | Medium-Weak |
Spectroscopic Data for this compound Not Publicly Available
A thorough search of publicly accessible scientific databases and chemical literature did not yield specific experimental spectroscopic data for the compound this compound. Consequently, the detailed analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectra, as requested for the structural elucidation, cannot be provided at this time.
The structural confirmation of a novel or sparsely documented compound like this compound would rely on a comprehensive analysis of its spectroscopic profile. This would involve the interpretation of proton and carbon chemical environments and their interactions, the specific signals from the trifluoromethoxy group, and the characteristic vibrational frequencies of its functional groups. However, without access to primary research data or entries in spectral libraries, a scientifically accurate and detailed article on its spectroscopic characterization cannot be compiled.
Further research or the publication of experimental findings by chemical researchers would be required to enable a full spectroscopic analysis as outlined.
Spectroscopic Characterization for Structural Elucidation of Cis 3 Trifluoromethoxy Cyclobutanamine
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of novel compounds like cis-3-(Trifluoromethoxy)cyclobutanamine, it provides crucial information about the molecular weight and the connectivity of atoms through the analysis of fragmentation patterns.
While specific mass spectral data for this compound is not widely available in published literature, the analysis of a closely related analogue, cis-3-(trifluoromethyl)cyclobutanamine, offers valuable insights into the expected fragmentation behavior. The principles of ionization and fragmentation would be similar for both compounds.
Typically, under electron ionization (EI), the molecule would lose an electron to form a molecular ion (M+•). The subsequent fragmentation is dictated by the strengths of the chemical bonds and the stability of the resulting fragments. For fluorinated compounds, the fragmentation is often characterized by the loss of fluorine-containing groups.
Expected Fragmentation Pathways for this compound:
Alpha-Cleavage: Fission of the C-C bond adjacent to the amine group is a common fragmentation pathway for amines. This would lead to the loss of a CH2CH(OCF3)CH2 fragment.
Loss of the Trifluoromethoxy Group: The C-O bond of the trifluoromethoxy group could cleave, leading to the loss of a •OCF3 radical.
Ring Opening and Fragmentation: The cyclobutane (B1203170) ring can undergo cleavage, leading to various smaller fragments.
High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound (C5H8F3NO), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental composition.
| Attribute | Value |
| Molecular Formula | C5H8F3NO |
| Theoretical Exact Mass | 155.0558 |
| Expected Ion | [M+H]+ |
| Expected m/z | 156.0636 |
This table is generated based on theoretical calculations for this compound and serves as an illustrative example.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
To obtain a crystal structure, a single, high-quality crystal of the compound or a suitable salt or derivative is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.
While a crystal structure for this compound itself is not publicly documented, the analysis of a similar compound, such as a hydrochloride salt of a fluorinated cyclobutanamine, can provide a model for the expected solid-state conformation. The formation of a salt, such as with hydrochloric acid, often improves the crystallinity of amines.
The crystal structure would definitively confirm the cis relationship between the amino group and the trifluoromethoxy group on the cyclobutane ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Below is a hypothetical data table representing the type of information that would be obtained from an X-ray crystallographic analysis of a derivative.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.89 |
| b (Å) | 10.45 |
| c (Å) | 12.31 |
| β (°) ** | 98.7 |
| Volume (ų) ** | 749.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.45 |
| R-factor (%) | 4.2 |
This table contains representative data for a small molecule crystal structure and is for illustrative purposes only.
Applications of Cis 3 Trifluoromethoxy Cyclobutanamine in Advanced Synthetic Chemistry
As a Chiral Building Block in Asymmetric Synthesis
Asymmetric synthesis relies on the use of chiral molecules to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over another. Chiral auxiliaries are a key tool in this field, temporarily attaching to a substrate to direct a chemical transformation before being removed.
Preparation of Chiral Auxiliaries and Catalysts
There is a notable absence of published literature detailing the synthesis of chiral auxiliaries or catalysts directly derived from cis-3-(Trifluoromethoxy)cyclobutanamine. While the amine functionality presents a straightforward attachment point for creating amides or other derivatives that could potentially serve as chiral auxiliaries, specific examples and their performance in asymmetric reactions are not documented in scientific journals or patents. The development of chiral catalysts, which are often based on ligands that coordinate to a metal center, from this specific cyclobutanamine scaffold also appears to be an unexplored area of research.
Incorporation into Complex Organic Architectures
The incorporation of unique building blocks is crucial for the development of novel pharmaceuticals and other complex organic molecules. The cis-3-(Trifluoromethoxy)cyclobutane moiety is a prime candidate for such applications due to its three-dimensional structure and the presence of the trifluoromethoxy group. However, a review of the available literature does not yield specific examples or detailed synthetic routes where this compound has been successfully integrated into larger, more complex organic architectures. While many studies focus on fluorinated building blocks in general, this particular compound has not been highlighted in published case studies.
Role in Ligand Design for Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern synthetic chemistry, and the design of chiral ligands is critical for achieving high enantioselectivity in these reactions.
Development of Novel Chiral Ligands Based on the Cyclobutanamine Scaffold
Performance in Enantioselective Catalytic Reactions
Given the lack of information on the development of ligands from this compound, it follows that there is no available data on their performance in enantioselective catalytic reactions. The effectiveness of a chiral ligand is typically evaluated by its ability to induce high yields and enantiomeric excesses in reactions such as asymmetric hydrogenations, cross-couplings, or cyclizations. Without such studies, the potential of this scaffold in catalysis remains purely theoretical.
Functionalization in Diverse Synthetic Methodologies (e.g., click chemistry, photocatalysis)
The reactivity of the primary amine allows this compound to be easily derivatized and employed in a variety of modern synthetic transformations.
Click Chemistry
Click chemistry refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). dovepress.com The primary amine of this compound can be readily converted into an azide (B81097) group (-N₃) through standard procedures, such as diazotization followed by substitution with sodium azide.
This transformation provides cis-3-azido-1-(trifluoromethoxy)cyclobutane, a valuable building block. This azide-functionalized cyclobutane (B1203170) can then be "clicked" onto molecules containing a terminal alkyne, efficiently forging a stable triazole linker. uochb.cz This methodology allows the robust trifluoromethoxy-substituted cyclobutane motif to be incorporated into a wide array of structures, including pharmaceuticals, chemical probes, and materials, leveraging the efficiency and biocompatibility of the click reaction.
Photocatalysis
Visible-light photoredox catalysis has emerged as a powerful tool for forming chemical bonds under mild conditions. nih.gov The functional groups on this compound make it a suitable substrate for several photocatalytic transformations. While the synthesis of fluoroalkylated cyclobutanes can be achieved via photocatalytic cyclization cascades nih.gov, using the pre-formed aminocyclobutane as a building block is also a viable strategy.
The primary amine can be engaged in photocatalytic reactions, for example, through the formation of an α-amino radical after a single-electron transfer (SET) event. This radical could then add to electron-deficient olefins in a Giese-type reaction. Alternatively, the amine can be transformed into other functional groups (e.g., a halide or a carboxylic acid) that are amenable to a broader range of photocatalytic cross-coupling reactions, enabling the connection of the fluorinated cyclobutane core to aryl, alkyl, or acyl fragments.
Table 3: Functionalization Methodologies
| Methodology | Initial Transformation | Key Reaction | Resulting Structure |
|---|---|---|---|
| Click Chemistry | -NH₂ → -N₃ (via diazotization) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-triazole linking the cyclobutane to an alkyne-containing molecule |
| Photocatalysis | -NH₂ → -I (via Sandmeyer reaction) | Photoredox-mediated C(sp³)–C(sp²) cross-coupling | Arylated or vinylated trifluoromethoxycyclobutane |
Future Perspectives and Unexplored Research Avenues for Cis 3 Trifluoromethoxy Cyclobutanamine
Exploration of Novel and Unanticipated Reactivity Patterns
The interplay between the strained cyclobutane (B1203170) ring and the strongly electron-withdrawing trifluoromethoxy group likely gives rise to unique and underexplored reactivity. Future investigations could uncover novel chemical transformations of cis-3-(trifluoromethoxy)cyclobutanamine. For instance, the amine functionality can serve as a handle for a wide array of derivatizations. Research into the reactivity of the C-O bond of the trifluoromethoxy group under specific conditions could also lead to new functionalization strategies. Furthermore, the influence of the trifluoromethoxy group on the reactivity of adjacent functional groups on the cyclobutane ring warrants deeper investigation, potentially revealing unexpected reaction pathways and enabling the synthesis of novel molecular architectures.
Advanced Applications in Emerging Fields of Chemical Science
While this compound has found application as a building block in medicinal chemistry, its potential in other emerging fields remains largely untapped. In materials science, the incorporation of this fluorinated motif into polymers or organic electronic materials could lead to novel properties, such as enhanced thermal stability, specific dielectric properties, or altered optoelectronic characteristics. In the realm of chemical biology, its use as a conformational constraint in peptides or as a probe for studying biological systems could provide valuable insights. The unique combination of the rigid cyclobutane scaffold and the lipophilic trifluoromethoxy group could be exploited in the design of new agrochemicals or as components of advanced formulations.
In-depth Computational Modeling of Complex Systems Incorporating the Compound
Computational chemistry offers a powerful lens through which to understand the conformational preferences, electronic properties, and reactivity of molecules containing the cis-3-(trifluoromethoxy)cyclobutane motif. Future research should focus on in-depth computational modeling to predict the behavior of this building block in more complex systems. Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms and transition states for its synthesis and subsequent transformations. Molecular dynamics simulations can be employed to study the conformational dynamics of larger molecules incorporating this scaffold, aiding in the design of molecules with specific three-dimensional structures for biological targets or materials applications. Such computational studies can guide experimental work, saving time and resources by prioritizing the most promising synthetic targets and reaction conditions.
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling cis-3-(Trifluoromethoxy)cyclobutanamine in laboratory settings?
- Methodological Answer : Adhere to precautionary codes such as P260 (avoid inhalation of dust/vapor), P301+P310 (immediate medical attention if ingested), and P402+P404 (store in dry, sealed containers). Use fume hoods, wear PPE (gloves, goggles), and ensure emergency access to antidotes (e.g., activated charcoal for ingestion). Regularly review Safety Data Sheets (SDS) for hazard classifications .
Q. Which analytical techniques are standard for characterizing this compound?
- Methodological Answer : Employ thin-layer chromatography (TLC) for reaction monitoring and column chromatography for purification. Structural confirmation requires NMR spectroscopy (¹H/¹³C, ¹⁹F for trifluoromethoxy groups) and mass spectrometry (MS) . X-ray crystallography may resolve stereochemical ambiguities .
Q. How is the cis stereochemistry of the trifluoromethoxy group confirmed during synthesis?
- Methodological Answer : Use NOE (Nuclear Overhauser Effect) experiments in NMR to confirm spatial proximity of substituents. Alternatively, X-ray crystallography provides definitive stereochemical assignment, as demonstrated in cyclobutane derivatives .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the trifluoromethoxy (OCF₃) group into cyclobutane amines?
- Methodological Answer : Leverage electrophilic trifluoromethoxylation using reagents like AgOCF₃ or Cu-mediated coupling. For regioselective installation, radical trifluoromethoxylation under blue-light photocatalysis is promising. Solvent choice (e.g., THF) and temperature control minimize side reactions .
Q. How can researchers resolve yield discrepancies in synthesizing this compound under varying conditions?
- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE) . For example, in THF with triethylamine, extending reaction time (e.g., 72 hours vs. 24 hours) improves yield by 15–20%. Monitor intermediates via HPLC-MS to identify bottlenecks .
Q. What methodologies assess environmental stability and degradation products of this compound?
- Methodological Answer : Conduct biomonitoring studies using LC-MS/MS to detect urinary metabolites (e.g., cyclobutane-derived acids). Environmental degradation is evaluated via accelerated stability testing (pH, UV exposure). Note that detection limits for metabolites in urine are ~0.1 µg/L, as seen in deltamethrin studies .
Q. How does the trifluoromethoxy group influence bioactivity in pharmacological contexts?
- Methodological Answer : The OCF₃ group enhances metabolic stability and lipophilicity , improving blood-brain barrier penetration. In IGF-1R inhibitors (e.g., NVP-AEW541), the cyclobutane-amine scaffold with OCF₃ shows increased target affinity. Use molecular docking and SAR (Structure-Activity Relationship) studies to validate interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
